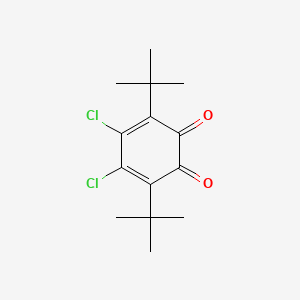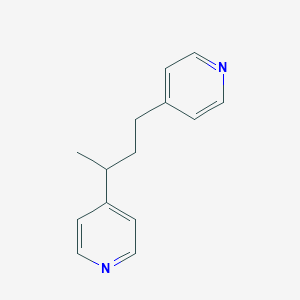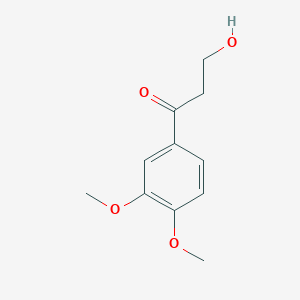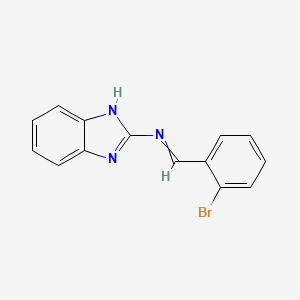![molecular formula C16H24OSe B14321281 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol CAS No. 105593-82-6](/img/structure/B14321281.png)
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenyl group and a methylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the methylselanyl group: This can be done using organoselenium reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylselanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylselanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved in its action include oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Methylselanyl)propan-2-yl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(2-(Methylselanyl)propan-2-yl)cyclohexan-1-ol: Lacks the phenyl group, making it less complex.
Uniqueness
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is unique due to the presence of both a phenyl group and a methylselanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
105593-82-6 |
|---|---|
Fórmula molecular |
C16H24OSe |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-(2-methylselanylpropan-2-yl)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24OSe/c1-15(2,18-3)16(17)12-8-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10,14,17H,7-8,11-12H2,1-3H3 |
Clave InChI |
ZRLKVBQQZDLFRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1(CCCCC1C2=CC=CC=C2)O)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)






![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

